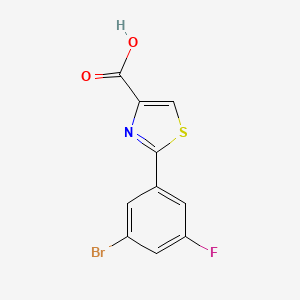
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group. The presence of bromine and fluorine atoms on the phenyl ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea. For example, 2-bromoacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other functional groups such as aldehydes or ketones. Similarly, it can be reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets.
Material Science: The compound may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-5-fluorophenyl)thiazole-4-carboxylic acid
- 2-(3-Bromo-5-methylphenyl)thiazole-4-carboxylic acid
- 2-(3-Bromo-5-fluorophenyl)oxazole-4-carboxylic acid
Comparison
Compared to similar compounds, 2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid may exhibit unique properties due to the specific combination of bromine and fluorine atoms on the phenyl ring. This can influence its reactivity, biological activity, and binding affinity towards molecular targets. The thiazole ring itself is a versatile scaffold that can be modified to enhance its properties for specific applications.
属性
分子式 |
C10H5BrFNO2S |
|---|---|
分子量 |
302.12 g/mol |
IUPAC 名称 |
2-(3-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI 键 |
XEWXTRNOYOGVQV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)Br)C2=NC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



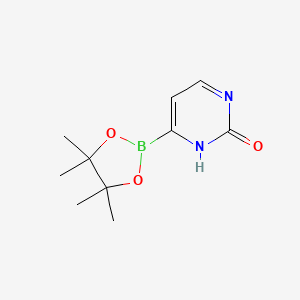

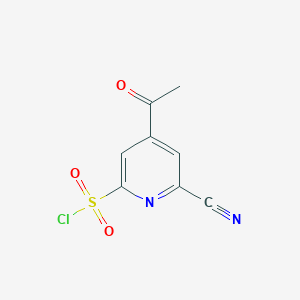
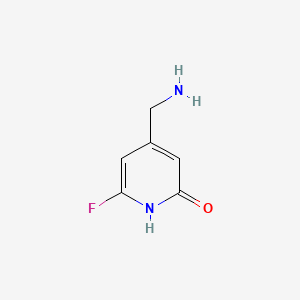
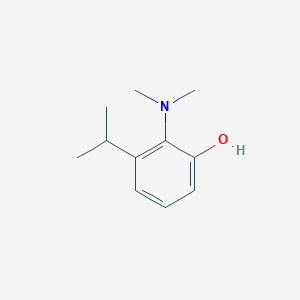
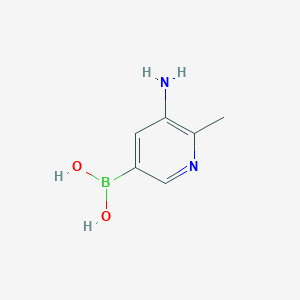


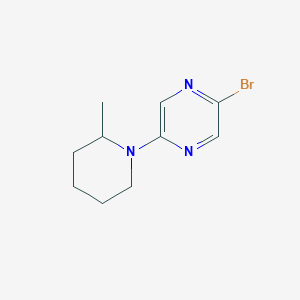

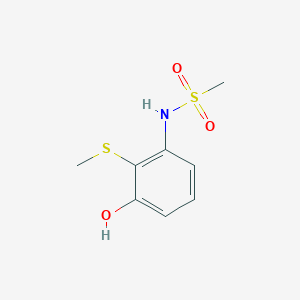
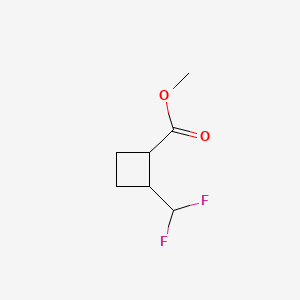
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
